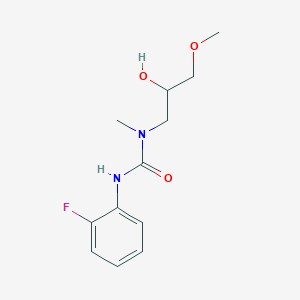
3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy-methoxypropyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Hydroxylation and Methoxylation: The addition of hydroxy and methoxy groups to the propyl chain.
Urea Formation: The final step involves the formation of the urea moiety through a reaction with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues. The urea moiety may facilitate binding through additional hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea
- 3-(2-Bromophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea
- 3-(2-Methylphenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea
Uniqueness
3-(2-Fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C12H17FN2O3 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-(2-hydroxy-3-methoxypropyl)-1-methylurea |
InChI |
InChI=1S/C12H17FN2O3/c1-15(7-9(16)8-18-2)12(17)14-11-6-4-3-5-10(11)13/h3-6,9,16H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
FBHNWQYHHJRAIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC)O)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















